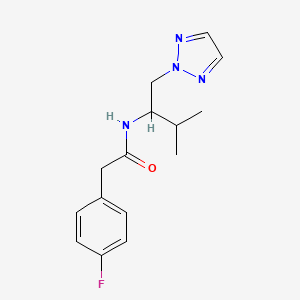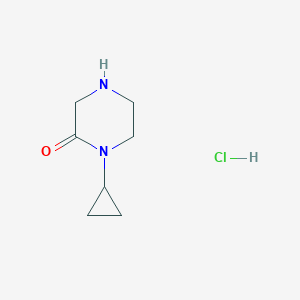
N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)-4-pivalamidobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)-4-pivalamidobenzamide is a complex organic compound characterized by its unique structure, which includes a sulfonamide group, a methoxy group, and a pivalamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)-4-pivalamidobenzamide typically involves multiple steps:
-
Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product.
-
Coupling with Ethylamine: : The sulfonamide intermediate is then reacted with ethylamine to introduce the ethyl group. This step often requires a solvent like dichloromethane and may be facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Introduction of the Pivalamide Group: : The final step involves the acylation of the amine group with pivaloyl chloride to form the pivalamide derivative. This reaction is typically performed in the presence of a base such as pyridine to absorb the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
-
Oxidation: : The methoxy group in the compound can undergo oxidation to form a hydroxyl group, potentially leading to the formation of a phenol derivative.
-
Reduction: : The sulfonamide group can be reduced to an amine under specific conditions, such as using lithium aluminum hydride (LiAlH4).
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4), or halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
In organic synthesis, N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)-4-pivalamidobenzamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may exhibit biological activity due to its sulfonamide group, which is known for its antibacterial properties. It could be investigated for potential use as a pharmaceutical agent, particularly in the development of new antibiotics or anti-inflammatory drugs.
Industry
In the material science industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals with specific properties.
作用机制
The mechanism by which N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)-4-pivalamidobenzamide exerts its effects would depend on its specific application. In a biological context, the sulfonamide group could inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition would prevent the bacteria from synthesizing folic acid, thereby inhibiting their growth.
相似化合物的比较
Similar Compounds
N-(2-methoxy-5-methylphenyl)-N-{2-[(2-methylbenzene)sulfonamido]ethyl}acetamide: Similar structure but with an acetamide group instead of a pivalamide group.
Methyl 2-methoxy-5-sulfamoylbenzoate: Contains a sulfonamide group and a methoxy group but lacks the ethyl and pivalamide groups.
Uniqueness
N-(2-(2-methoxy-5-methylphenylsulfonamido)ethyl)-4-pivalamidobenzamide is unique due to the presence of both the pivalamide and sulfonamide groups, which may confer distinct chemical and biological properties compared to similar compounds. The combination of these functional groups could enhance its stability, reactivity, or biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-[2-[(2-methoxy-5-methylphenyl)sulfonylamino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-15-6-11-18(30-5)19(14-15)31(28,29)24-13-12-23-20(26)16-7-9-17(10-8-16)25-21(27)22(2,3)4/h6-11,14,24H,12-13H2,1-5H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBWVSVHRZATEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2H-1,3-BENZODIOXOL-5-YL)-3-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBOXAMIDE](/img/structure/B2977869.png)



![2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2977878.png)

![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2977882.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2977884.png)


![3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-propan-2-ylpropanamide](/img/structure/B2977889.png)
![6-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2977890.png)
![1-(3,4-dimethylphenyl)-5-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2977891.png)
![3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2977892.png)
